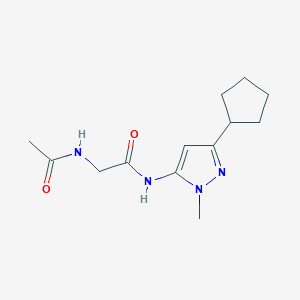![molecular formula C17H23N5O2 B7648438 (3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7648438.png)
(3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone, also known as MTIP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTIP is a selective antagonist of the dopamine D3 receptor, which is involved in reward and addiction pathways in the brain.
Mécanisme D'action
(3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone acts as a selective antagonist of the dopamine D3 receptor, which is involved in reward and addiction pathways in the brain. By blocking the activity of the D3 receptor, this compound can reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, and reduce drug-seeking behavior. This compound has also been shown to have antipsychotic effects, which may be due to its ability to modulate dopamine signaling in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce drug-seeking behavior and block the rewarding effects of drugs of abuse. This compound has also been shown to have antipsychotic effects, which may be due to its ability to modulate dopamine signaling in the brain. In addition, this compound has been shown to have anxiolytic effects, which may be due to its ability to modulate serotonin signaling in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone has several advantages for lab experiments. It is highly selective for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in reward and addiction pathways. This compound is also relatively easy to synthesize, which makes it more accessible to researchers. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a relatively short half-life, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on (3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone. One area of interest is the development of this compound analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another area of interest is the use of this compound in combination with other drugs for the treatment of addiction and other psychiatric disorders. Finally, future research may focus on the role of the D3 receptor in other physiological processes, such as metabolism and inflammation.
Méthodes De Synthèse
(3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone can be synthesized through a multistep process that involves the reaction of various chemical reagents. The synthesis of this compound was first reported by researchers at the University of Michigan in 2006. The synthesis involves the reaction of 3-ethyl-3-methylpiperidine-1-carboxylic acid with 4-methoxy-3-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine group. The amine group is then reacted with tetrazole-1-yl-acetic acid to form the tetrazole ring, and the final product is obtained through a condensation reaction with 4-methoxy-3-(4-phenylpiperazin-1-yl)phenylboronic acid.
Applications De Recherche Scientifique
(3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been shown to have selective antagonism towards the dopamine D3 receptor, which is involved in reward and addiction pathways in the brain. This compound has been studied for its potential use in treating drug addiction, schizophrenia, and other psychiatric disorders.
Propriétés
IUPAC Name |
(3-ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-4-17(2)8-5-9-21(11-17)16(23)13-6-7-15(24-3)14(10-13)22-12-18-19-20-22/h6-7,10,12H,4-5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGDQBIDYJUTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)C(=O)C2=CC(=C(C=C2)OC)N3C=NN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,5-trifluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7648359.png)

![N-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7648368.png)

![4-[1-Methyl-4-[[1-(oxolan-3-yl)propylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7648385.png)
![4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648396.png)
![Methyl 5-[(2-fluorobenzoyl)amino]pyridine-2-carboxylate](/img/structure/B7648397.png)
![4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648399.png)
![N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-1-propylpyrazole-4-carboxamide](/img/structure/B7648406.png)
![4-(Cyclobutanecarbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648410.png)


![3-amino-N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]pyrazine-2-carboxamide](/img/structure/B7648429.png)
![3-[1-(1,3-Benzoxazol-2-ylmethylamino)propyl]benzenesulfonamide](/img/structure/B7648456.png)